Methyl 4-Methyl-3-(methylsulfonyl)benzoate
Overview
Description
Methyl 4-Methyl-3-(methylsulfonyl)benzoate: is an organic compound with the molecular formula C10H12O4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methyl group and a methylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Methyl 4-Methyl-3-(methylsulfonyl)benzoate typically begins with 4-methylbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-Methyl-3-(methylsulfonyl)benzoate can undergo oxidation reactions, where the methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The methylsulfonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 4-Methyl-3-(methylsulfonyl)benzoic acid.
Reduction: Methyl 4-Methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Methyl-3-(methylsulfonyl)benzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions applied. In biological systems, its effects are mediated through its interactions with enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl 3-(methylsulfonyl)benzoate: Similar structure but with the methylsulfonyl group at the meta position.
Methyl 4-Methylbenzoate: Lacks the methylsulfonyl group.
Methyl 4-(methoxysulfonyl)benzoate: Contains a methoxysulfonyl group instead of a methylsulfonyl group.
Uniqueness: Methyl 4-Methyl-3-(methylsulfonyl)benzoate is unique due to the specific positioning of the methyl and methylsulfonyl groups on the aromatic ring, which influences its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
methyl 4-methyl-3-methylsulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-4-5-8(10(11)14-2)6-9(7)15(3,12)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCOSIKOTCUEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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